Predicted Acidity (pKa) Differentiation from Para-Substituted Benzenesulfonamide Analogs
The predicted pKa of the sulfonamide NH in 4-bromo-N-(3,5-dimethylphenyl)benzenesulfonamide is 7.86±0.10 . This value places the compound in a critical physiological range where small shifts in acidity can alter the ionization state under cellular assay conditions. In contrast, the unsubstituted parent compound N-(3,5-dimethylphenyl)benzenesulfonamide is expected to have a slightly higher pKa due to the absence of the electron-withdrawing bromine, and the 4-nitro analog is expected to have a significantly lower pKa (approximately 5.5-6.5 based on class behavior). This predicted difference in ionized fraction at pH 7.4 directly impacts membrane permeability and target binding.
| Evidence Dimension | Predicted pKa of the sulfonamide NH proton |
|---|---|
| Target Compound Data | 7.86±0.10 |
| Comparator Or Baseline | N-(3,5-dimethylphenyl)benzenesulfonamide (predicted pKa ~8.2-8.5, class inference); 4-Nitro-N-(3,5-dimethylphenyl)benzenesulfonamide (predicted pKa ~5.5-6.5, class inference) |
| Quantified Difference | Approximately 0.3-0.6 log units higher than unsubstituted analog; approximately 1.3-2.4 log units higher than 4-nitro analog |
| Conditions | ACD/Labs predicted pKa (no experimental confirmation available) |
Why This Matters
The pKa of a sulfonamide determines its ionization state at physiological pH, which directly influences solubility, permeability, and protein binding; selecting an analog with a different pKa could result in a 2- to 10-fold change in the neutral fraction available for passive diffusion.
